molecular formula C15H15NO3S B1677382 Modafinil Sulfone CAS No. 118779-53-6

Modafinil Sulfone

Cat. No.: B1677382
CAS No.: 118779-53-6
M. Wt: 289.4 g/mol
InChI Key: ZESNOWZYHYRSRY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Modafinil Sulfone, a metabolite of Modafinil, is believed to interact with the same primary targets as Modafinil. These targets include the dopamine transporter (DAT) and norepinephrine transporter (NET) . These transporters play a crucial role in the regulation of neurotransmitter levels in the brain, which in turn influence alertness, wakefulness, and cognitive performance .

Mode of Action

It is believed to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . This compound may also activate glutamatergic circuits while inhibiting GABA . These actions result in increased wakefulness and alertness .

Biochemical Pathways

This compound is thought to affect several biochemical pathways. It is primarily metabolized via amide hydrolysis, with lesser contributions from cytochrome P450 (CYP)-mediated oxidative pathways .

Pharmacokinetics

This compound’s pharmacokinetic properties are similar to those of Modafinil. After oral administration, Modafinil is readily absorbed, reaching maximum plasma concentrations at 2–4 hours after administration and pharmacokinetic steady state within 2–4 days . Modafinil is primarily eliminated via metabolism, mainly in the liver, with subsequent excretion in the urine . Less than 10% of the dose is excreted as unchanged drug .

Result of Action

Interestingly, like Modafinil, this compound was found to show anticonvulsant properties in animals, indicating that it does possess some biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications can affect the pharmacokinetics of this compound. Modafinil has potential to affect the pharmacokinetics of drugs that are metabolized by certain CYP enzymes . Compounds that induce or inhibit CYP activity are unlikely to have major effects on the pharmacokinetics of Modafinil .

Biochemical Analysis

Biochemical Properties

Modafinil sulfone plays a role in biochemical reactions primarily through its interactions with various enzymes and proteins. It has been found to exhibit anticonvulsant properties in animal models, indicating its interaction with neural pathways and neurotransmitter systems .

Cellular Effects

This compound influences cellular processes by modulating neurotransmitter systems. It has been shown to have neuroprotective properties and may enhance cognitive performance and vigilance . In cellular models, this compound has been observed to affect cell signaling pathways, particularly those involving dopamine and norepinephrine transporters . These interactions can lead to changes in gene expression and cellular metabolism, contributing to its anticonvulsant effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with neurotransmitter transporters and receptors. It inhibits the reuptake of dopamine by binding to the dopamine reuptake pump, leading to increased extracellular dopamine levels . Additionally, it may modulate the activity of GABA and glutamate receptors, contributing to its anticonvulsant properties . These molecular interactions result in changes in gene expression and enzyme activity, further influencing its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its biological activity may decrease over time due to metabolic degradation . Long-term studies in animal models have indicated that this compound can have sustained anticonvulsant effects, although its efficacy may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance the anticonvulsant activity of classical antiepileptic drugs, such as valproate . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and adverse behavioral changes . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.

Metabolic Pathways

This compound is primarily metabolized in the liver through amide hydrolysis and cytochrome P450-mediated oxidative pathways . It is excreted mainly as metabolites in the urine . The metabolic pathways involve interactions with various enzymes, including CYP3A4, CYP2C19, and CYP1A2 . These interactions can influence the metabolic flux and levels of metabolites, affecting the overall pharmacokinetics of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is well-absorbed and distributed throughout the body, with significant accumulation in the brain . The transport and distribution of this compound are influenced by its lipophilic nature, allowing it to cross the blood-brain barrier effectively .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and neuronal compartments . It does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in neural tissues suggests that it may exert its effects through interactions with cytoplasmic and membrane-bound receptors and transporters .

Scientific Research Applications

Pharmacological Properties

Modafinil sulfone (chemical name: 2-[(Diphenylmethyl)sulfonyl]acetamide) is recognized primarily for its wakefulness-promoting effects, similar to its parent compound, modafinil. However, it is considered to be pharmacologically inactive in comparison to modafinil itself.

Neurochemical Mechanisms

Research indicates that modafinil and its metabolites, including this compound, influence various neurotransmitter systems in the brain. These include:

  • Catecholamines : Modafinil enhances the release of norepinephrine and dopamine, which may contribute to its alertness-promoting effects.
  • Gamma-Aminobutyric Acid (GABA) : Modafinil has been shown to reduce GABA-activated currents, potentially altering excitatory and inhibitory balance in the brain .
  • Serotonin and Glutamate : Modafinil impacts serotonin and glutamate systems, suggesting a complex interplay that may affect mood and cognition .

Therapeutic Applications

Despite being classified as inactive, this compound's relationship with modafinil offers insights into potential therapeutic applications:

2.1. Sleep Disorders

Modafinil is widely used for treating excessive sleepiness associated with conditions such as:

  • Obstructive Sleep Apnea (OSA)
  • Shift Work Disorder (SWD)
  • Narcolepsy

This compound's role as a metabolite means it may indirectly influence treatment outcomes through modulation of modafinil's pharmacokinetics .

2.2. Anticonvulsant Properties

Studies have demonstrated that modafinil and its metabolites can enhance the anticonvulsant effects of traditional antiepileptic drugs in animal models. For instance, doses of this compound have shown to elevate the seizure threshold when combined with drugs like carbamazepine and valproate . This suggests a potential adjunctive role in epilepsy management.

Research Insights

Recent investigations into this compound have focused on its metabolic pathways and interactions with other compounds:

3.1. Metabolic Stability

Research indicates that this compound may inhibit certain cytochrome P450 enzymes (like CYP2C19), which can affect drug metabolism in patients taking multiple medications . This highlights the importance of monitoring drug interactions in clinical settings.

3.2. Cognitive Enhancement

Modafinil has been studied for its cognitive-enhancing properties across various populations, including healthy adults and those with psychiatric disorders. While this compound itself is not directly implicated in these effects, understanding its metabolic role can provide insights into optimizing treatment regimens for cognitive dysfunction .

Case Studies

Several case studies illustrate the practical implications of modafinil and its metabolites:

Case Study 1: Epilepsy Treatment

In a controlled study involving mice, administration of modafinil and its sulfone metabolite significantly increased the efficacy of standard anticonvulsants like phenytoin and valproate, suggesting a synergistic effect that could be explored further in human trials .

Data Summary Table

Application AreaDescriptionEvidence Source
Sleep DisordersAdjunct treatment for OSA, SWD
Anticonvulsant PropertiesEnhances efficacy of traditional antiepileptics
Cognitive EnhancementPotential indirect effects through modulation

Biological Activity

Modafinil sulfone, chemically known as CRL-41056, is an oxidized metabolite of modafinil, a wakefulness-promoting agent. Although modafinil is primarily recognized for its stimulant properties, this compound has garnered interest for its potential biological activities, particularly in the context of anticonvulsant effects. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and relevant research findings.

Pharmacokinetics

This compound is one of the two major metabolites of modafinil, the other being modafinil acid. Following oral administration of modafinil, approximately 60% is bound to plasma proteins, with less than 10% excreted unchanged in urine. The primary route of elimination occurs through hepatic metabolism, where modafinil is converted into its metabolites. The elimination half-life of modafinil is around 12-15 hours, and similar pharmacokinetic properties are observed for its metabolites, including this compound .

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant properties in animal models. Although it has been described as inactive concerning the wakefulness-promoting effects of modafinil, studies suggest that it may contribute to anticonvulsant activity. For instance, a study highlighted that modafinil and its metabolites could enhance anticonvulsive effects when administered alongside antiepileptic drugs in rodents .

Modafinil itself acts primarily as a weak inhibitor of dopamine reuptake and influences several neurotransmitter systems, including norepinephrine and serotonin pathways. While this compound does not appear to contribute to these stimulant effects directly, its presence in central nervous system (CNS) tissues raises questions about its role in modulating neurotransmitter activity .

Research Findings and Case Studies

Several studies have investigated the biological activity of modafinil and its metabolites:

  • Study on Anticonvulsant Effects : In a controlled study involving various compounds derived from modafinil, including this compound, it was observed that certain derivatives exhibited significant inhibition of LPS-induced nitric oxide (NO) production in BV-2 microglia cells. This suggests potential anti-inflammatory properties alongside anticonvulsant effects .
  • Tissue Distribution Study : A recent pharmacokinetic study showed that both modafinil and its metabolites, including this compound, were detected in various tissues such as the liver and kidneys. Notably, this compound was also found in rat brain and spinal cord tissue, indicating possible CNS involvement .

Data Table: Summary of Biological Activities

Compound Activity Notes
ModafinilWakefulness-promotingWeak dopamine reuptake inhibitor
This compoundAnticonvulsantExhibits anticonvulsant properties; inactive for wakefulness promotion
Modafinil AcidInactiveDoes not contribute to wakefulness effects

Properties

IUPAC Name

2-benzhydrylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESNOWZYHYRSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424213
Record name 2-[(Diphenylmethyl)sulfonyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118779-53-6
Record name 2-[(Diphenylmethyl)sulfonyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118779-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Modafinil sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118779536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Diphenylmethyl)sulfonyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MODAFINIL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/946LME1J4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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